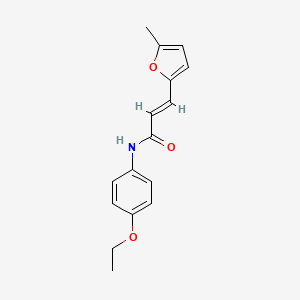
(E)-N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an acrylamide backbone with an ethoxy group and a furan moiety, which contribute to its reactivity and biological interactions. The molecular formula is C16H17NO2 with a molecular weight of approximately 255.317 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Interactions : The acrylamide group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on biological macromolecules.
- Hydrogen Bonding : The presence of the ethoxy and furan groups facilitates hydrogen bonding, which may enhance binding affinity to target proteins or enzymes.
- Modulation of Enzyme Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression, indicating potential anticancer properties.
Anticancer Properties
Several studies have investigated the anticancer effects of compounds structurally related to this compound. For instance:
- In Vitro Studies : Research has shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. These effects are often mediated through the activation of caspase pathways, leading to programmed cell death.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 (breast cancer) | 15 | Caspase activation |
| B | A549 (lung cancer) | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. In vitro assays have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various acrylamide derivatives, including this compound. The results indicated that the compound effectively inhibited tumor growth in xenograft models, with a significant reduction in tumor size compared to controls.
Antimicrobial Efficacy Study
Another investigation focused on the antimicrobial properties of this compound against multiple bacterial strains. The findings revealed that it could inhibit the growth of resistant strains, suggesting its potential as a lead compound for developing new antibiotics.
Propriétés
IUPAC Name |
(E)-N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-19-14-8-5-13(6-9-14)17-16(18)11-10-15-7-4-12(2)20-15/h4-11H,3H2,1-2H3,(H,17,18)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQTUQGDYJDKAQ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














